molecular formula C8H7FN2 B020546 6-fluoro-4-methyl-1H-indazole CAS No. 105391-75-1

6-fluoro-4-methyl-1H-indazole

Cat. No.: B020546
CAS No.: 105391-75-1
M. Wt: 150.15 g/mol
InChI Key: PSCCMBDKQNEINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-4-methyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom at the 6th position and a methyl group at the 4th position in the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-fluoro-4-methyl-1H-indazole can be achieved through several methods, including:

Industrial Production Methods:

Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • 6-fluoro-4-methyl-1H-indazole can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction:

    • Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
  • Substitution:

    • The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology:

Medicine:

Industry:

  • Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-fluoro-4-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of phosphoinositide 3-kinase δ, which plays a role in various cellular signaling pathways. The compound’s effects are mediated through the modulation of these pathways, leading to changes in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

  • 4-fluoro-1H-indazole
  • 6-chloro-4-methyl-1H-indazole
  • 6-bromo-4-methyl-1H-indazole

Comparison:

  • 4-fluoro-1H-indazole: Lacks the methyl group at the 4th position, which can affect its chemical reactivity and biological activity.
  • 6-chloro-4-methyl-1H-indazole: The presence of a chlorine atom instead of fluorine can lead to different electronic effects and reactivity.
  • 6-bromo-4-methyl-1H-indazole: Bromine, being larger than fluorine, can influence the steric and electronic properties of the compound.

Uniqueness:

6-fluoro-4-methyl-1H-indazole is unique due to the combination of the electron-withdrawing fluorine atom and the electron-donating methyl group, which together influence its chemical reactivity and biological activity in distinct ways.

Properties

IUPAC Name

6-fluoro-4-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCCMBDKQNEINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646471
Record name 6-Fluoro-4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105391-75-1
Record name 6-Fluoro-4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-4-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-fluoro-4-methyl-1H-indazole
Reactant of Route 3
6-fluoro-4-methyl-1H-indazole
Reactant of Route 4
Reactant of Route 4
6-fluoro-4-methyl-1H-indazole
Reactant of Route 5
6-fluoro-4-methyl-1H-indazole
Reactant of Route 6
Reactant of Route 6
6-fluoro-4-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.